molecular formula C9H5ClF2N2S B14771532 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine

5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine

Cat. No.: B14771532
M. Wt: 246.66 g/mol
InChI Key: LKYNAKNEWQBRKW-UHFFFAOYSA-N
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Description

5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 4-chloro-3,5-difluorophenyl group at the 5-position and an amine group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine typically involves the reaction of 4-chloro-3,5-difluoroaniline with a thioamide under specific conditions. One common method includes the cyclization of 4-chloro-3,5-difluoroaniline with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators to exert anti-inflammatory actions .

Comparison with Similar Compounds

Similar compounds to 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine include other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and selectivity compared to other thiazole derivatives.

Properties

Molecular Formula

C9H5ClF2N2S

Molecular Weight

246.66 g/mol

IUPAC Name

5-(4-chloro-3,5-difluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H5ClF2N2S/c10-8-5(11)1-4(2-6(8)12)7-3-14-9(13)15-7/h1-3H,(H2,13,14)

InChI Key

LKYNAKNEWQBRKW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C2=CN=C(S2)N

Origin of Product

United States

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